

Crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazine-2,3-dicarbonitrile

Cat. No.: B077751

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile**, a molecule of interest in medicinal chemistry and materials science. The pyrazine scaffold is a significant heterocyclic motif found in numerous therapeutically active compounds.^[1] This document details the synthesis, crystallographic data, and molecular geometry of the title compound, presenting key data in a structured format for ease of reference and comparison.

Synthesis and Crystallization

A plausible synthetic route to 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile** involves the condensation reaction of diaminomaleonitrile with benzil (1,2-diphenylethane-1,2-dione) in a suitable solvent, such as ethanol. This reaction proceeds via a cyclization-oxidation sequence to afford the aromatic pyrazine ring.

Experimental Protocol: Synthesis

To a solution of diaminomaleonitrile in ethanol, an equimolar amount of benzil is added. The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is

collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless, block-shaped crystals suitable for X-ray diffraction analysis.

Crystal Structure Analysis

The crystal structure of 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile** was determined by single-crystal X-ray diffraction.[\[2\]](#)[\[3\]](#) The crystallographic data reveals a monoclinic crystal system with the space group $P2_1/n$.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (294 K) using Mo $K\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$).[\[2\]](#)[\[3\]](#) The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[\[1\]](#) Data collection and structure refinement parameters are summarized in Table 1.

Crystallographic Data

The fundamental crystallographic parameters for 5,6-diphenyl-**pyrazine-2,3-dicarbonitrile** are presented in Table 1.

Table 1: Crystal Data and Structure Refinement.[\[2\]](#)[\[3\]](#)

| Parameter | Value |
|------------------------------------------------|------------------------------------------------|
| Chemical Formula | C ₁₈ H ₁₀ N ₄ |
| Formula Weight | 282.31 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 9.2195 (2) |
| b (Å) | 7.2837 (2) |
| c (Å) | 21.5507 (5) |
| β (°) | 101.108 (1) |
| Volume (Å ³) | 1420.06 (6) |
| Z | 4 |
| Density (calculated) (Mg m ⁻³) | 1.320 |
| Absorption Coefficient (μ) (mm ⁻¹) | 0.08 |
| F(000) | 584 |
| Temperature (K) | 294 |
| Radiation | Mo Kα ($\lambda = 0.71073 \text{ \AA}$) |
| R-factor | 0.057 |
| wR-factor | 0.145 |

Molecular Geometry

The molecular structure of **5,6-diphenyl-pyrazine-2,3-dicarbonitrile** is characterized by a central pyrazine ring substituted with two phenyl groups and two nitrile groups. The pyrazine ring itself is not perfectly planar. The phenyl rings are twisted with respect to the pyrazine core. [4][5]

Table 2: Selected Dihedral Angles (°).[2][4][5]

| Angle | Value |
|-------------------------------|-----------|
| Pyrazine ring / Phenyl ring 1 | 48.08 (7) |
| Pyrazine ring / Phenyl ring 2 | 44.80 (7) |
| Phenyl ring 1 / Phenyl ring 2 | 49.47 (7) |

In the crystal packing, weak π - π stacking interactions are observed between the pyrazine and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.813 (1) Å, which may contribute to the stabilization of the crystal structure.[2][4][5]

Spectroscopic Characterization

Experimental Protocol: Spectroscopic Analysis

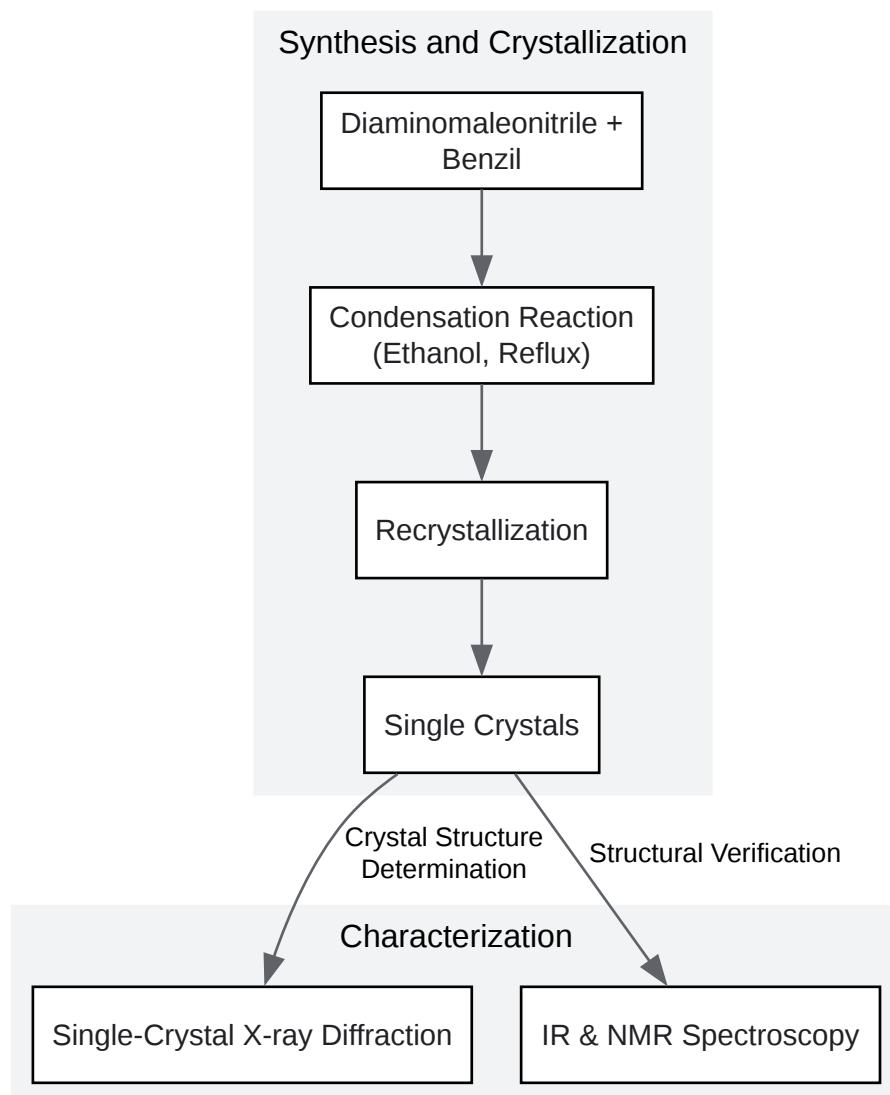
Infrared (IR) spectra were recorded on a FT-IR spectrophotometer using KBr pellets.[2] ^1H -NMR spectra were obtained on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Table 3: Spectroscopic Data.[2]

| Technique | Wavenumber (cm ⁻¹) / Chemical Shift (δ , ppm) | Assignment |
|------------------|-------------------------------------------------------------------|----------------------|
| IR | 3073 | Aromatic C-H stretch |
| IR | 2238 | C≡N stretch |
| IR | 1515 | C=C stretch |
| $^1\text{H-NMR}$ | 7.40 - 7.50 (m, 10H) | Aromatic protons |

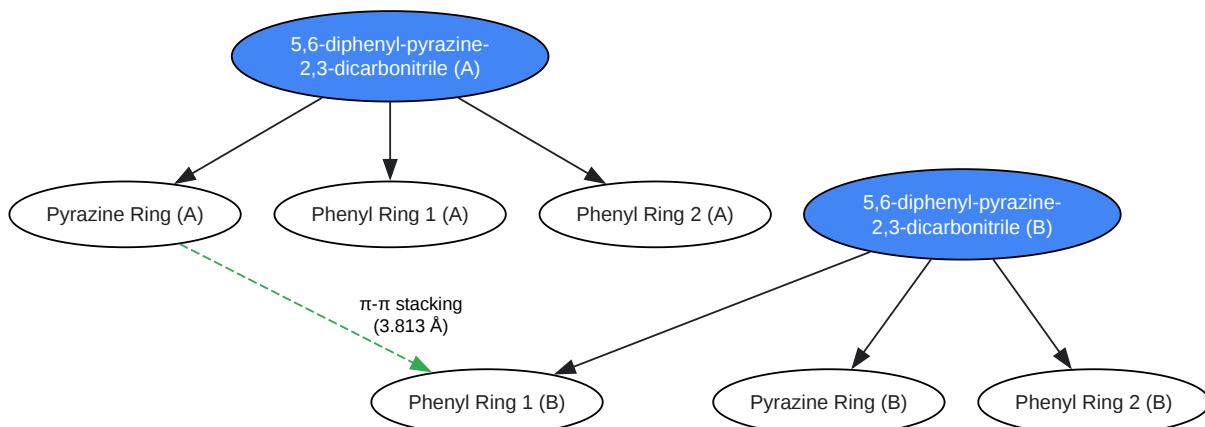
Logical Workflow and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.



[Click to download full resolution via product page](#)

Caption: Experimental workflow from synthesis to characterization.



[Click to download full resolution via product page](#)

Caption: Intermolecular π - π stacking interaction.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile. The presented data, including crystallographic parameters, molecular geometry, and spectroscopic information, are crucial for researchers in drug design and materials science. The non-planar conformation of the molecule and the presence of intermolecular π - π stacking interactions are key structural features that can influence its biological activity and material properties. The detailed experimental protocols serve as a valuable resource for the synthesis and characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure of 5,6-diphenyl-pyrazine-2,3-dicarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077751#crystal-structure-of-5-6-diphenyl-pyrazine-2-3-dicarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com